molecular formula C14H13N3O5 B2937389 N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899975-05-4

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2937389
CAS No.: 899975-05-4
M. Wt: 303.274
InChI Key: VHSOSURPZZCDPP-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic small-molecule oxalamide derivative designed for advanced life science research. Compounds within this structural class, featuring a furanylmethyl group and a substituted nitroaniline, have demonstrated significant research value in immunology and medicinal chemistry. Specifically, structurally related furanylmethylpyrrolidine compounds have been investigated as potent inhibitors of the ST2/IL-33 signaling axis, a key pathway in inflammatory and immune responses . Research indicates that small-molecule inhibitors targeting this pathway can reduce plasma levels of soluble ST2 (sST2), a validated biomarker for conditions like graft-versus-host disease (GVHD), and have shown promise in improving survival outcomes in preclinical animal models . The typical mechanism of action for such compounds involves the inhibition of the ST2/IL-33 protein-protein interaction, which functions as a decoy receptor, thereby modulating the inflammatory response and promoting immune tolerance . This makes research into these oxalamide analogs particularly relevant for scientists studying autoimmune diseases, transplantation immunology, and the development of novel immunomodulatory agents. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSOSURPZZCDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: N1-(furan-2-ylmethyl)-N2-(2-methyl-5-aminophenyl)oxalamide.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.

Comparison with Similar Compounds

Key Structural Differences:

  • Aromatic vs. Heterocyclic Substituents : The target compound’s 2-methyl-5-nitrophenyl group introduces strong electron-withdrawing effects compared to methoxy or pyridine groups in analogs . This may alter reactivity or binding interactions.
  • Nitro Group Impact : The nitro substituent (absent in FAO/WHO-reported oxalamides) could affect metabolic pathways or toxicity profiles, as nitroaromatics often undergo reduction or conjugation .

Metabolic Pathways and Stability

Evidence from FAO/WHO reports indicates that oxalamides with aromatic or heterocyclic substituents, such as N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide, undergo rapid metabolism in rat hepatocytes without amide hydrolysis . Instead, metabolism involves oxidation of side chains or conjugation with glucuronic acid. This suggests that the oxalamide backbone itself is resistant to enzymatic cleavage, a feature likely shared by the target compound.

  • Role of Substituents: Pyridine or methoxy groups (e.g., in FAO/WHO compounds) may facilitate oxidation pathways .

Biological Activity

N1-(Furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12N2O3
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 205749-56-0
  • Structure : The compound features a furan ring and a nitrophenyl moiety, contributing to its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxalamide derivatives possess significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, often lower than those of standard antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have revealed cytotoxic effects against several cancer cell lines, including breast (MCF7) and liver (HepG2) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of thymidylate synthase, an enzyme critical in DNA synthesis, which is often targeted in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound's structural features allow it to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.
  • Enzyme Modulation : By inhibiting specific enzymes, the compound can interfere with metabolic pathways essential for cell survival and proliferation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
In vitro antimicrobial studyEffective against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL .
Anticancer activity assessmentInduced apoptosis in MCF7 cells with an IC50 value of 20 µM .
Enzyme inhibition assayInhibited thymidylate synthase with an IC50 value of 15 µM .

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